1-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-yl)urea
Description
This compound features a urea core substituted with two distinct moieties:
- Imidazole arm: A 2-cyclopropyl-1H-imidazole group linked via an ethyl chain.
- Thiophene arm: A thiophen-2-yl group, which contributes π-electron density and influences solubility and binding interactions.
Properties
IUPAC Name |
1-[2-(2-cyclopropylimidazol-1-yl)ethyl]-3-thiophen-2-ylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4OS/c18-13(16-11-2-1-9-19-11)15-6-8-17-7-5-14-12(17)10-3-4-10/h1-2,5,7,9-10H,3-4,6,8H2,(H2,15,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQYVMSKXMSSWLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CN2CCNC(=O)NC3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Imidazole Derivatives
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It is known as 1, 3-diazole. The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature.
Biological Activity
1-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-yl)urea is a synthetic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is 1-(2-(2-cyclopropylimidazol-1-yl)ethyl)-3-(thiophen-2-yl)urea, with the molecular formula C₁₅H₁₉N₃OS. It has a molecular weight of 287.38 g/mol. The structure includes an imidazole ring, a cyclopropyl group, and a thiophene ring, which are known to interact with various biological targets.
| Property | Details |
|---|---|
| IUPAC Name | 1-(2-(2-cyclopropylimidazol-1-yl)ethyl)-3-(thiophen-2-yl)urea |
| Molecular Formula | C₁₅H₁₉N₃OS |
| Molecular Weight | 287.38 g/mol |
| CAS Number | 2035007-19-1 |
The biological activity of this compound is attributed to several mechanisms:
Enzyme Inhibition : The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity.
Protein Interaction : The thiophene moiety may interact with hydrophobic pockets in proteins, influencing their functions.
Covalent Bond Formation : The urea group can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition.
Antimicrobial Properties
Preliminary studies indicate that compounds similar to 1-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-yl)urea exhibit antimicrobial properties. For instance, derivatives containing imidazole rings have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
Research has demonstrated that certain urea derivatives can inhibit lipopolysaccharide (LPS)-induced TNF-alpha production in animal models. This suggests potential anti-inflammatory properties, making it a candidate for further investigation in inflammatory diseases .
Anticancer Activity
Studies have indicated that compounds with similar structures may also exhibit anticancer properties by interfering with cancer cell proliferation and survival pathways. Specific derivatives have shown promise in inhibiting tumor growth in preclinical models .
Study on TNF-alpha Production Inhibition
In a study evaluating the effects of urea derivatives on TNF-alpha production, it was found that certain structural modifications enhanced inhibitory activity significantly. The study highlighted the importance of hydrophobic substituents at specific positions on the urea moiety for increased potency .
Evaluation of Antibacterial Activity
Another investigation focused on the antibacterial properties of related compounds demonstrated that modifications to the thiophene ring could enhance activity against Gram-positive bacteria. The study reported minimum inhibitory concentration (MIC) values significantly lower than those of standard antibiotics .
Comparison with Similar Compounds
Hypothesized Properties :
- Molecular formula : Estimated as C₁₃H₁₉N₄OS (calculated based on structural analogs).
- Molecular weight : ~279.07 g/mol.
- Key features: The urea scaffold is a privileged structure known for promiscuous receptor binding, while the thiophene and cyclopropyl groups may modulate selectivity and pharmacokinetics .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares the target compound with structurally related ureas from diverse sources:
Key Observations:
Substituent Impact on Binding: The thiophen-2-yl group in the target compound offers a balance of hydrophobicity and π-stacking capability compared to methoxyphenyl (C19) or purine (S24). Thiophene’s lower electron density than benzene may reduce nonspecific binding . Cyclopropyl vs. Alkyl Chains: Cyclopropyl’s ring strain and sp³ hybridization may restrict rotation, improving target selectivity over linear alkyl chains (e.g., S24’s propyl linker) .
Synthetic Accessibility: The target compound’s synthesis likely parallels methods in and , involving coupling of 2-aminoimidazoline derivatives with activated carbamates or isocyanates .
Privileged Structure Considerations :
- Urea-imidazole-thiophene hybrids align with "privileged substructures" that mimic protein surface elements (e.g., β-turns), enabling broad receptor interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
